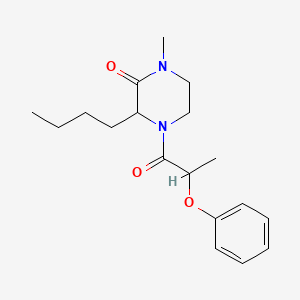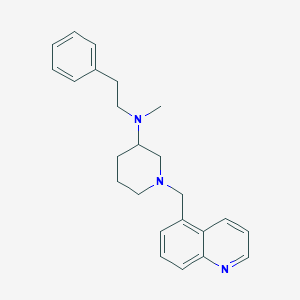
3-butyl-1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone, commonly known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the class of piperazinone derivatives and is known to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of BPP is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. BPP has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
BPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, anxiolytic, and radioprotective effects. BPP has also been shown to have antioxidant properties, which may be responsible for its radioprotective effects.
实验室实验的优点和局限性
BPP has several advantages for use in lab experiments. It is a well-studied compound with known pharmacological activities, making it a useful tool for studying the GABAergic system. BPP is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of BPP in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. BPP also has a relatively short half-life, which may limit its use in long-term experiments.
未来方向
There are several future directions for research on BPP. One area of interest is its potential use as a radioprotective agent. Further studies are needed to determine the exact mechanism of action of BPP and its potential applications in protecting against radiation-induced damage.
Another area of interest is the development of new derivatives of BPP with improved pharmacological properties. This may involve modifying the chemical structure of BPP to enhance its solubility or increase its half-life.
Conclusion
In conclusion, BPP is a well-studied compound that has potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, anxiolytic, and radioprotective effects. BPP acts on the GABAergic system, enhancing the activity of GABA and leading to a decrease in neuronal excitability. While BPP has several advantages for use in lab experiments, there are also limitations to its use. Future research on BPP may focus on its potential use as a radioprotective agent or the development of new derivatives with improved pharmacological properties.
合成方法
BPP can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-chloro-2-phenoxypropanoic acid. This is then reacted with 1-methylpiperazine to form 1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone. Finally, butylamine is added to the mixture to form 3-butyl-1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone, which is the final product.
科学研究应用
BPP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. BPP has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
属性
IUPAC Name |
3-butyl-1-methyl-4-(2-phenoxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-11-16-18(22)19(3)12-13-20(16)17(21)14(2)23-15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMLJWNOJRQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1C(=O)C(C)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6020481.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020502.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)
![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)

![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)